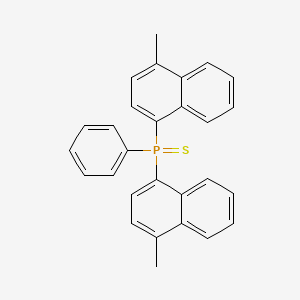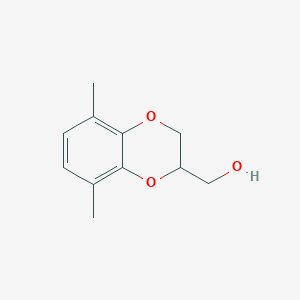
(5,8-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxane, characterized by the presence of two methoxy groups and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-5,8-dimethyl-
Reduction: 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl-
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: Lacks the dimethyl groups, resulting in different chemical properties.
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure without the hydroxymethyl group.
1,4-Benzodioxane: The parent compound without any substituents.
Uniqueness
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for a broader range of applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(5,8-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-8(2)11-10(7)13-6-9(5-12)14-11/h3-4,9,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
CGLYJTYBSWTPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



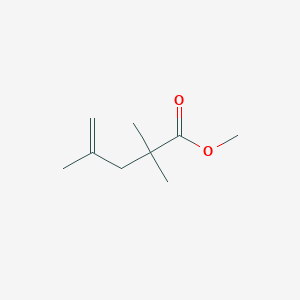
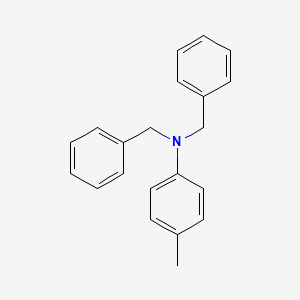

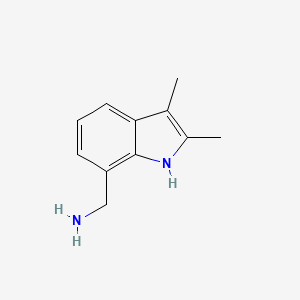

![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
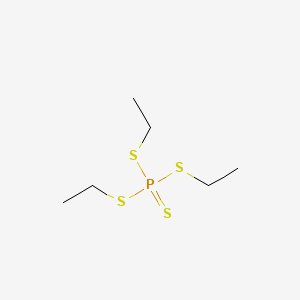
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
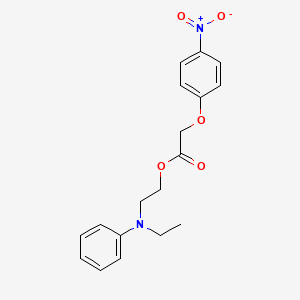
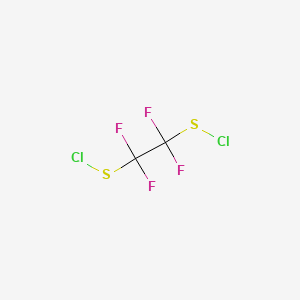
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
